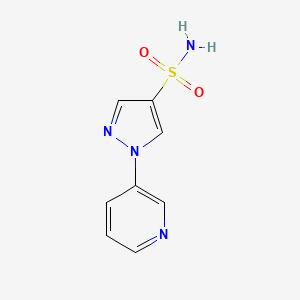

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O2S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

1-pyridin-3-ylpyrazole-4-sulfonamide |

InChI |

InChI=1S/C8H8N4O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H,(H2,9,13,14) |

InChI Key |

ZSCXVVJYOWOPJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Pyridin 3 Yl 1h Pyrazole 4 Sulfonamide Analogs

Strategies for Core Pyrazole-Sulfonamide Synthesis

Cyclization Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of the synthesis of these analogs. The most prevalent methods involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound. mdpi.com Variations of this approach allow for the introduction of diverse substituents on the pyrazole ring.

One common strategy is the reaction between a 1,3-dicarbonyl compound and a suitable hydrazine. mdpi.com For instance, the reaction of pentane-2,4-dione with hydrazine hydrate (B1144303) yields 3,5-dimethyl-1H-pyrazole quantitatively. acs.org This straightforward and often high-yielding reaction provides a simple pyrazole core that can be further functionalized.

Another versatile method involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.comnih.gov This approach allows for the synthesis of pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov Furthermore, α,β-alkynic aldehydes and ketones can react with hydrazines to form α,β-alkynic hydrazones, which then undergo electrophilic cyclization to yield 4-substituted pyrazoles. mdpi.comacs.org

Multicomponent reactions have also emerged as a powerful tool for the one-pot synthesis of highly substituted pyrazoles. mdpi.com These reactions offer the advantage of combining multiple starting materials in a single step, thereby increasing efficiency and reducing waste. mdpi.com

| Starting Materials | Reaction Type | Product | Key Features |

| 1,3-Dicarbonyl compounds and hydrazines | Cyclocondensation | Substituted pyrazoles | High yields, readily available starting materials. mdpi.comacs.org |

| α,β-Unsaturated carbonyl compounds and hydrazines | Cyclocondensation/Oxidation | Pyrazoles (via pyrazolines) | Access to a variety of substitution patterns. mdpi.comnih.gov |

| α,β-Alkynic aldehydes/ketones and hydrazines | Electrophilic cyclization | 4-Substituted pyrazoles | Allows for regioselective functionalization at the 4-position. mdpi.comacs.org |

| Multiple starting materials (e.g., sulfonyl hydrazides, 1,3-diketones, sodium sulfinates) | Multicomponent reaction | Sulfonated pyrazoles | One-pot synthesis, high efficiency. mdpi.com |

Introduction of the Sulfonamide Group

The sulfonamide moiety is a crucial pharmacophore in many biologically active molecules. nih.gov Its introduction into the pyrazole ring is typically achieved at the 4-position. A common method involves the chlorosulfonation of a pre-formed pyrazole ring, followed by reaction with an appropriate amine. prepchem.com For example, 1,3-dimethylpyrazole (B29720) can be treated with chlorosulfonic acid to yield the corresponding pyrazole-4-sulfonyl chloride. prepchem.com This intermediate can then be reacted with ammonia (B1221849) or a primary/secondary amine to afford the desired sulfonamide. acs.orgprepchem.com

Alternatively, tandem reactions have been developed for the direct synthesis of 4-sulfonyl pyrazoles. One such method involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, catalyzed by molecular iodine, to achieve a C(sp²)-H sulfonylation and pyrazole annulation in a single step. mdpi.com

Approaches for Incorporating the Pyridine (B92270) Moiety

The presence of the pyridine ring, specifically the 3-pyridyl group, is a defining feature of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide. The introduction of this moiety can be accomplished through various N-arylation strategies.

N-Alkylation/Arylation Strategies with Pyridine Precursors

The most direct method for introducing the pyridine ring is the N-arylation of a pre-formed pyrazole-4-sulfonamide with a suitable pyridine precursor. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are widely employed for this purpose. pasteur.frorganic-chemistry.orgnih.govacs.org These reactions typically involve the coupling of an N-H pyrazole with a halopyridine, such as 3-bromopyridine (B30812) or 3-iodopyridine, in the presence of a copper catalyst and a suitable ligand. pasteur.frnih.gov The use of diamine ligands with copper(I) iodide has proven effective for the N-arylation of various nitrogen heterocycles, including pyrazoles. nih.govacs.org

| Pyridine Precursor | Catalyst/Ligand System | Reaction Conditions | Key Features |

| 3-Bromopyridine | CuI / Diamine ligand | Varies (e.g., solvent, temperature) | General method for N-arylation of pyrazoles. nih.govacs.org |

| 3-Iodopyridine | CuI / Diamine ligand | Varies | Often more reactive than bromopyridines. nih.gov |

| 2-Fluoropyridine | - | Varies | Can overcome limitations of other halopyridines. researchgate.net |

Post-Cyclization Functionalization

While direct N-arylation is common, post-cyclization functionalization represents an alternative strategy. This would involve the synthesis of a pyrazole-4-sulfonamide with a reactive group at the N-1 position, which could then be used to introduce the pyridine ring. However, direct N-arylation with pyridine precursors is generally more straightforward and widely reported in the literature.

Design and Synthesis of Derivatives for Structure-Activity Exploration

To explore the structure-activity relationships (SAR) of this compound analogs, medicinal chemists systematically modify different parts of the molecule. nih.govresearchgate.netacs.orgnih.govresearchgate.net This involves the synthesis of a library of compounds with variations in the substituents on the pyrazole ring, the pyridine ring, and the sulfonamide nitrogen.

For instance, the substituents at the 3- and 5-positions of the pyrazole ring can be varied to probe their impact on biological activity. nih.gov Similarly, the sulfonamide group can be capped with different alkyl or aryl groups to modulate properties such as polarity and acidity, which can influence factors like cell permeability and selectivity. nih.gov The synthesis of these derivatives often follows the general synthetic routes outlined above, utilizing appropriately substituted starting materials.

The following table provides examples of derivative design and the synthetic strategies that could be employed:

| Modification Site | Example of Variation | Synthetic Strategy | Rationale for Modification |

| Pyrazole C-3/C-5 | Methyl, Trifluoromethyl, Aryl | Use of substituted 1,3-dicarbonyl compounds in cyclization. mdpi.comnih.gov | To explore steric and electronic effects on target binding. nih.gov |

| Sulfonamide N-atom | Alkyl, Aryl, Heteroaryl amines | Reaction of pyrazole-4-sulfonyl chloride with diverse amines. acs.org | To modulate polarity, acidity, and hydrogen bonding capacity. nih.gov |

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl groups) | Use of substituted halopyridines in N-arylation. | To investigate the influence of pyridine electronics and sterics on activity. nih.gov |

The systematic synthesis and biological evaluation of such derivatives are crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

Rational Design of Substituent Libraries

The rational design of substituent libraries for this compound analogs is a strategic process guided by structure-activity relationship (SAR) studies. mdpi.comscitepress.org The goal is to systematically modify the core scaffold to enhance biological activity, selectivity, and pharmacokinetic profiles. nih.gov This process often involves a combinatorial approach where different functional groups are introduced at specific positions on the pyrazole and pyridine rings. nih.gov

Key strategies in the rational design include:

Modification of the Pyrazole Ring: The pyrazole ring allows for structural alterations at several positions. chim.it Introducing small alkyl groups, such as methyl substituents, can significantly enhance potency. For instance, the replacement of a pyridine fragment with a 3-methylpyrazole (B28129) ring has been shown to notably increase the potency of certain kinase inhibitors. nih.gov

Systematic Alteration of Aromatic Rings: A common approach involves systematically altering substituents on aromatic rings within the molecule. This can include modifying an A-position aromatic ring to incorporate either alkyl or various substituted aryl groups. nih.gov For example, in the development of antiproliferative agents, a combinatorial strategy was used to modify four distinct moieties of a sulfonanilide scaffold, leading to the generation of 76 unique compounds for SAR analysis. nih.gov

Bioisosteric Replacement: This strategy involves substituting functional groups with others that have similar physical or chemical properties to improve biological activity. For example, incorporating a thiazole (B1198619) moiety onto a pyrazole ring has been explored to enhance antitumor properties. nih.gov

Targeted Functionalization: Design efforts often focus on adding substituents that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with a biological target. nih.gov The halogenated 3-benzyloxy part of one molecule, for instance, confers potency by ensuring stability and favorable hydrophobic interactions. nih.gov

The selection of substituents is often guided by computational modeling and docking studies to predict how the new analogs will bind to their target proteins. researchgate.netresearchgate.net This in silico approach helps prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process. researchgate.net

Exploration of Linker Modifications

While direct studies on modifying the pyridyl-pyrazole linkage for this specific sulfonamide are not extensively detailed in the provided results, the principles of linker modification are well-established in medicinal chemistry. For related compounds, modifications to linker regions are a key strategy. For example, in a series of pyrazolyl palladium complexes, a 2,6-pyridinedicarbonyl unit was used as a linker to connect pyrazolyl compounds, demonstrating how different linkers can be synthesized and utilized. researchgate.net The exploration of linker modifications could involve altering the connection point on the pyridine ring, changing the pyrazole isomer, or introducing flexible or rigid spacers between the two heterocyclic rings to optimize target engagement.

Structural Confirmation Techniques for Synthesized Compounds

The unambiguous structural confirmation of newly synthesized this compound analogs is essential. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govresearchgate.net

Commonly Used Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the precise structure of organic molecules. researchgate.netscirp.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic signals confirm the presence of the pyridine, pyrazole, and any appended substituent protons. frontiersin.org

¹³C NMR provides information on the carbon framework of the molecule. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound, confirming its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. nih.govumt.edu.pk For sulfonamides, characteristic absorption bands for the N-H and S=O groups are key indicators of successful synthesis. nih.gov

Elemental Analysis: This method determines the percentage composition of elements (like C, H, N, S) in a compound, which is then compared to the theoretical values calculated from the proposed structure. umt.edu.pk

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction and to assess the purity of the final product. scirp.orgnih.gov

Below is a table summarizing the types of analytical data reported for various pyrazole sulfonamide derivatives, illustrating the application of these techniques.

| Compound Class | ¹H NMR Data | ¹³C NMR Data | Mass Spec (MS/HRMS) | FT-IR Data | Reference |

| Pyrazole-4-carboxamido Phenyl Benzenesulfonates | Resonances for aromatic, methyl, and difluoromethyl protons reported (δ 4.00-8.35 ppm). | Carbon signals for aromatic, methyl, and difluoromethyl groups confirmed (δ 39.92-159.33 ppm). | Not explicitly detailed but used for characterization. | Not explicitly detailed but used for characterization. | frontiersin.org |

| Pyrazole Sulfonamides | Signals for NH (δ 3284 cm⁻¹), CH₃, and other protons confirmed. | Carbon signals confirmed the molecular skeleton. | HRMS used for exact mass determination. | Characteristic bands for NH and CH₃ stretching observed. | nih.gov |

| General Sulfonamides | Aromatic and methyl proton signals identified (δ 2.49-8.11 ppm). | Not explicitly detailed but used for characterization. | ESI-MS used to confirm molecular ion peak [M+H]⁺. | Characteristic bands for N-H, S=O, and C=O groups observed. | researchgate.netnih.gov |

These analytical methods, when used in combination, provide a comprehensive and definitive characterization of the synthesized this compound analogs, ensuring the structural integrity of the compounds being evaluated for biological activity. nih.govscirp.org

Preclinical Biological Evaluation and Target Modulation Studies of 1 Pyridin 3 Yl 1h Pyrazole 4 Sulfonamide and Analogs

Enzyme Inhibition Profiling

The inhibitory activity of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide and related compounds has been assessed against several key enzyme families implicated in a range of physiological and pathological processes.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The inhibitory potential of pyrazolo[4,3-c]pyridine sulfonamides, analogs of this compound, has been evaluated against several human (h) CA isoforms. nih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes. nih.gov

A series of pyrazolo[4,3-c]pyridine sulfonamides demonstrated significant inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov The inhibition constants (Kᵢ) for several of these analogs against the targeted hCA isoforms are presented below, with acetazolamide (B1664987) (AAZ) used as a standard inhibitor for comparison.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Analog 1f | 18.5 | 10.2 | 30.5 | 35.8 |

| Analog 1g | 19.6 | 15.8 | 33.1 | 40.2 |

| Analog 1h | 22.4 | 18.9 | 35.2 | 42.8 |

| Analog 1k | 24.8 | 20.1 | 38.9 | 45.1 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

| Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. nih.gov |

Notably, several synthesized compounds showed potent inhibition against hCA I, with four compounds (1f, 1g, 1h, and 1k) being more potent than acetazolamide. nih.gov Furthermore, compound 1f also exhibited stronger inhibition of hCA II compared to the standard. nih.gov

Inhibition of Bacterial Carbonic Anhydrases (β-CAs, γ-CAs)

In addition to human isoforms, the inhibitory effects of pyrazolo[4,3-c]pyridine sulfonamides have been investigated against bacterial carbonic anhydrases, which are of interest as potential antibacterial targets. nih.gov These studies focused on β- and γ-class CAs from various bacterial strains. The investigation revealed that these compounds exhibit inhibitory activity against all tested bacterial CAs to varying degrees. nih.gov

For instance, against the β-CA from Escherichia coli, the inhibition constants (Kᵢ) ranged from 94.9 nM to 5027 nM. nih.gov A much better activity was observed against β-CA from Burkholderia pseudomallei, with Kᵢ values ranging from 96.4 to 788.8 nM. nih.gov Furthermore, ten out of eleven tested compounds were found to be very potent inhibitors of the γ-CA from E. coli, with Kᵢ values significantly lower than the reference drug. nih.gov

| Compound | E. coli β-CA (Kᵢ, nM) | B. pseudomallei β-CA (Kᵢ, nM) | E. coli γ-CA (Kᵢ, nM) |

| Analog 1j | 94.9 | - | - |

| Acetazolamide (AAZ) | 227 | 745 | >10000 |

| Selected data from a study on pyrazolo[4,3-c]pyridine sulfonamides. nih.gov |

Kinase Inhibition (e.g., c-Jun N-terminal kinases (JNK1, JNK2))

The pyrazole (B372694) scaffold is a common motif in kinase inhibitors. Analogs of this compound have been investigated for their potential to inhibit c-Jun N-terminal kinases (JNKs), which are involved in cellular responses to stress signals and have been implicated in various diseases.

A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against JNK1 and JNK2 isoforms. Several compounds demonstrated submicromolar inhibitory activity.

| Compound | JNK1 (IC₅₀, µM) | JNK2 (IC₅₀, µM) |

| Analog 8d | 0.96 | 1.07 |

| Analog 8f | 0.90 | 0.62 |

| Data represents the half-maximal inhibitory concentration (IC₅₀) values. |

These findings indicate that the pyrazole-sulfonamide scaffold can be a promising starting point for the development of potent JNK inhibitors.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

While direct studies on this compound are limited, research on analogous pyrazole-sulfonamide structures has shown significant inhibitory activity against glycosidase enzymes like α-amylase and α-glucosidase, which are key targets in the management of diabetes. nih.govnih.gov

A series of acyl pyrazole sulfonamides were synthesized and showed potent inhibition against α-glucosidase, with all tested compounds being more potent than the standard drug, acarbose (B1664774). nih.govresearchgate.netnih.gov One compound, (E)-4-((1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide, displayed particularly high activity with an IC₅₀ value of 1.13 ± 0.06 µM, compared to acarbose with an IC₅₀ of 35.1 ± 0.14 µM. nih.gov

In another study, novel C-4 sulfenylated pyrazoles bearing a sulfonamide moiety demonstrated good inhibitory activity against α-amylase. nih.gov Two compounds from this series also showed significant α-glucosidase inhibition. nih.gov

| Compound Class | Target Enzyme | Potency (IC₅₀) |

| Acyl pyrazole sulfonamides | α-Glucosidase | 1.13 to 28.27 µM nih.gov |

| C-4 sulfenylated pyrazole sulfonamides | α-Amylase | Good inhibitory activity nih.gov |

| C-4 sulfenylated pyrazole sulfonamides | α-Glucosidase | Significant inhibition nih.gov |

Acetylcholinesterase Inhibition

The potential for pyrazole-based sulfonamides to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, has been explored in broader contexts. While specific data for this compound is not available, studies on related structures provide insights.

For example, a series of sulfonamide-bearing pyrazolone (B3327878) derivatives were evaluated for their inhibitory activity against cholinesterases. nih.gov The position of the sulfonamide group on the benzene (B151609) ring was found to influence the selectivity and activity against AChE. nih.gov In a separate study, 3-aryl-1-phenyl-1H-pyrazole derivatives showed good AChE inhibitory activity, with some compounds exhibiting potency in the nanomolar to low micromolar range. nih.gov

| Compound Class | Target Enzyme | Potency |

| Sulfonamide-bearing pyrazolones | Acetylcholinesterase (AChE) | Kᵢ values ranging from 48.94 to 116.05 µM nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazoles | Acetylcholinesterase (AChE) | pIC₅₀ up to 4.2 nih.gov |

These findings suggest that the pyrazole-sulfonamide scaffold could be a basis for designing novel AChE inhibitors.

NADPH Oxidase (NOX) Inhibition

Analogs of this compound have been identified as inhibitors of NADPH oxidase (NOX) enzymes, which are involved in the production of reactive oxygen species (ROS). Specifically, compounds based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have been highlighted as promising NOX2 inhibitors.

One of the most notable inhibitors from this class is GSK2795039. Molecular modeling studies have shown that these inhibitors likely bind at the same site as the NADPH substrate, thereby blocking the enzyme's activity.

Further research has focused on optimizing the synthesis of these complex molecules to improve yields and facilitate further preclinical development. These inhibitors have demonstrated protective effects in cellular models of oxidative stress, underscoring their therapeutic potential.

N-Acylphosphatidylethanolamine-hydrolyzing Amidase (NAAA) Inhibition

N-acylphosphatidylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory conditions by preserving endogenous PEA levels. nih.govacs.org The pyrazole sulfonamide scaffold has been identified as a novel and potent chemotype for the development of non-covalent NAAA inhibitors. nih.govacs.org

An initial screening campaign identified a sulfonamide hit compound which led to the exploration of pyrazole azabicyclo[3.2.1]octane sulfonamides as a new class of NAAA inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies resulted in the discovery of highly potent inhibitors of human NAAA (h-NAAA). nih.govresearchgate.net For instance, the evolution from an initial hit compound with a median inhibitory concentration (IC₅₀) of 1.09 μM led to the development of an optimized analog, ARN19689, which exhibited a significantly improved IC₅₀ value in the low nanomolar range. nih.gov This optimized compound demonstrated a more than 25-fold increase in activity. nih.gov

The inhibitory mechanism for this class of compounds has been characterized as reversible and competitive. frontiersin.orgresearchgate.net Studies have confirmed that the inhibition is rapid and that enzyme activity can be fully recovered after dialysis, supporting a non-covalent mode of action. frontiersin.org The selectivity of these inhibitors is also a key feature; for example, select compounds showed high selectivity for NAAA over other related enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). nih.gov

Table 1: NAAA Inhibitory Activity of Representative Pyrazole Sulfonamide Analogs| Compound | Description | IC₅₀ (μM) for h-NAAA | Reference |

|---|---|---|---|

| Hit Compound 1 | Initial pyrazole sulfonamide hit | 1.09 | nih.gov |

| ARN19689 (Compound 50) | Optimized endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 0.042 | nih.govacs.org |

| Compound 34 | Exo-configured para-methyl phenoxy sulfonamide analog | 8.71 | acs.org |

| F96 | Synthetic NAAA Inhibitor (for comparison) | 0.1403 | frontiersin.org |

| AM9053 | Synthetic NAAA Inhibitor (for comparison) | 0.0364 | frontiersin.org |

Cell-Based Assays for Antiproliferative Activity

The pyrazole sulfonamide structural motif is a key pharmacophore in numerous compounds evaluated for anticancer activity. acs.orgnih.gov Analogs of this compound have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. nih.govnih.gov

A variety of pyrazole-sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines. researchgate.net These studies often reveal broad-spectrum antiproliferative activity. nih.gov For example, certain pyrimidinylpyrazole derivatives with a terminal arylsulfonamide moiety have shown potent growth inhibition against a panel of 53 to 60 different human tumor cell lines. nih.govnih.gov

One derivative, featuring a p-chlorobenzenesulfonamido terminal group, demonstrated particularly high mean percentage inhibition across the entire NCI-60 cell line panel at a 10 μM concentration. nih.gov This compound showed significant growth inhibition in leukemia lines like HL-60 (TB) and SR, and breast cancer lines such as T-47D and MCF-7. nih.gov Other analogs have shown selective effects against specific cell lines, such as rat brain tumor cells (C6) and human uterus cancer cells (HeLa). researchgate.net Novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netfigshare.comtriazine sulfonamides have also exhibited strong anticancer properties towards HeLa, PC-3, and other cancer cell lines, with IC₅₀ values in the low micromolar and even sub-micromolar range. nih.gov

Table 2: In Vitro Cytotoxicity of Pyrazole Sulfonamide Analogs in Various Cancer Cell Lines| Compound Class | Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyrimidinylpyrazole derivative (1d) | HL-60 (TB) | Leukemia | Growth Inhibition % at 10 µM | 135.92% | nih.gov |

| Pyrimidinylpyrazole derivative (1d) | MCF-7 | Breast | Growth Inhibition % at 10 µM | 82.03% | nih.gov |

| Pyrazole-sulfonamide derivatives | HeLa | Cervical | Dose-dependent activity | 5 to 100 μg/mL | researchgate.net |

| Pyrazole-sulfonamide derivatives | C6 | Glioma | Cell selective effect | 5 to 100 μg/mL | researchgate.net |

| Pyrazolo[4,3-e]...triazine sulfonamide (MM131) | HeLa | Cervical | IC₅₀ | 1.15 µM | nih.gov |

| Pyrazolo[4,3-e]...triazine sulfonamide (MM131) | PC-3 | Prostate | IC₅₀ | 0.17 µM | nih.gov |

| β-Phenylalanine sulfonamide derivative (5) | A549 | Lung | IC₅₀ | Not specified, but identified as active | mdpi.com |

| 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s) | NCI-60 Panel | Various | GI₅₀ (MG-MID) | 3.5 µM | nih.gov |

The antiproliferative activity of pyrazole-containing compounds is often linked to their ability to interfere with the cell cycle. Studies on related heterocyclic compounds have shown that they can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. For instance, a pyrazole-based kinase inhibitor was found to cause a G2/M phase cell cycle arrest in liver cells, as determined by the fluorescent ubiquitination-based cell cycle indicator (FUCCI) system. mdpi.com Similarly, investigations into 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives revealed that they can induce apoptosis and affect the cell cycle in human acute leukemia cell lines, such as K562 and Jurkat. researchgate.net This suggests that a potential mechanism of action for the antiproliferative effects of this compound and its analogs could involve the modulation of cell cycle progression, leading to apoptosis.

The cytotoxicity of pyrazole sulfonamide derivatives is quantitatively assessed using various cell viability assays. The CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, has been employed to test the antiproliferative activity of new pyrazole-4-sulfonamide derivatives against U937 cells. acs.orgfigshare.comresearchgate.net Another common method is the MTT assay, which measures the metabolic activity of cells. This assay was used to demonstrate that certain NADPH oxidase 2 (NOX2) inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure showed no significant cytotoxicity to normal microglial cells up to 100 μM, while protecting them from amyloid-beta-induced cell death. nih.gov These assays consistently show that while many pyrazole sulfonamide analogs reduce the viability of cancer cells in a dose-dependent manner, they can also exhibit selectivity, with lower toxicity towards non-cancerous cell lines. nih.govresearchgate.netnih.gov

In Vitro Antimicrobial Activity Studies

The pyrazole nucleus, often combined with a sulfonamide moiety, is a well-established pharmacophore in the design of antimicrobial agents. nih.govnih.gov Derivatives have shown a broad spectrum of activity against various bacterial pathogens, including those resistant to existing antibiotics. nih.gov

Analogs of this compound have been evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Mycobacterium tuberculosis : Several studies have highlighted the potential of pyrazole derivatives as antitubercular agents. japsonline.comresearchgate.net Novel pyrazole-4-carboxamide derivatives, for example, have been tested against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing potent activity. japsonline.com The inclusion of sulfonamide moieties has also been explored in inhibitors targeting M. tuberculosis. researchgate.net

Staphylococcus aureus : Many pyrazole-based compounds exhibit significant activity against Gram-positive bacteria, including S. aureus. researchgate.netnih.gov Some pyrazole-thiazole hybrids and 1,3-diaryl pyrazole derivatives have demonstrated minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable or superior to standard antibiotics like ampicillin (B1664943) and moxifloxacin. nih.govresearchgate.netnih.gov However, not all pyrazole derivatives are active against this bacterium; some tested compounds showed no inhibitory effect. nih.gov

Escherichia coli : The efficacy of pyrazole sulfonamides against Gram-negative bacteria such as E. coli has also been documented. researchgate.netnih.gov Certain 1,3-diaryl pyrazole derivatives bearing an aminoguanidine (B1677879) moiety were found to be potent inhibitors of E. coli with MIC values as low as 1-2 μg/mL. nih.govnih.gov N-pyridin-3-yl-benzenesulfonamide also showed antimicrobial activity against E. coli. researchgate.net

Table 3: Antibacterial Activity of Representative Pyrazole and Sulfonamide Analogs| Compound Class | Bacterial Strain | Activity Metric | Value (μg/mL or µmol/mL) | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamide derivatives (5a, 5i, 5j) | Mycobacterium tuberculosis H37Rv | Activity | Potent | japsonline.com |

| Hybrid compound (7f) | Staphylococcus aureus | MIC | 0.07 µmol/mL | researchgate.net |

| Hybrid compound (7l) | Staphylococcus aureus | MIC | 0.14 µmol/mL | researchgate.net |

| 1,3-Diphenyl pyrazole (12) | Staphylococcus aureus (multidrug-resistant) | MIC | 1 - 32 µg/mL | nih.gov |

| Hybrid compound (7a, 7c, 7f, 7l) | Escherichia coli | Activity | Inhibited growth at 0.14 µmol/mL | researchgate.net |

| 1,3-Diphenyl pyrazole (12) | Escherichia coli 1924 | MIC | 1 µg/mL | nih.gov |

| 1,3-Diaryl pyrazole (7l) | Escherichia coli 1924 | MIC | 1 µg/mL | nih.gov |

Antifungal Spectrum Evaluation (e.g., Candida albicans)

No specific studies evaluating the antifungal activity of this compound against Candida albicans or other fungal species were identified. However, the pyrazole nucleus is a common scaffold in the development of antifungal agents. Research into various pyrazole derivatives has shown a range of activities. For instance, certain novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against a panel of phytopathogenic fungi, with some compounds exhibiting significant inhibitory effects. Similarly, other studies have focused on nicotinamide (B372718) derivatives containing a pyrazole moiety, which have demonstrated activity against Candida albicans. semanticscholar.orgfrontiersin.org These findings suggest the potential of the pyrazole scaffold in antifungal drug discovery, though direct evidence for this compound is absent.

Antitubercular Activity Assessment

There is no available data on the specific antitubercular activity of this compound. The field of antitubercular research has explored a multitude of pyrazole-containing compounds. For example, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some analogs showing promising inhibition. acs.org Additionally, pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as new anti-Mycobacterium tuberculosis agents, with some derivatives exhibiting potent in vitro activity. nih.gov These studies underscore the interest in pyrazole derivatives as potential antitubercular agents, but specific data for this compound is not present in the reviewed literature.

Cannabinoid Receptor (CB1) Ligand Activity Evaluation

The activity of this compound as a cannabinoid receptor 1 (CB1) ligand has not been evaluated in published studies. The pyrazole scaffold is a key feature of several well-known CB1 receptor antagonists, such as rimonabant. Structure-activity relationship studies of pyrazole derivatives have been conducted to explore their potential as cannabinoid receptor antagonists. acs.org These investigations have been crucial in defining the structural requirements for potent and selective CB1 receptor binding. However, this body of research does not include data on this compound.

Structure Activity Relationship Sar Investigations of 1 Pyridin 3 Yl 1h Pyrazole 4 Sulfonamide Derivatives

Impact of Substituents on the Pyrazole (B372694) Ring System (N1, C3, C4, C5 positions)

The pyrazole ring is a core component of many pharmacologically active compounds. mdpi.com Modifications to this heterocyclic system, including the introduction of various substituents, can significantly alter the biological profile of the parent molecule.

Substituents on the pyrazole ring of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide derivatives play a critical role in modulating their biological activity. For instance, in a series of pyrazolo[4,3-c]pyridines, the absence of a substituent at the N-1 position of the pyrazole slightly decreased the compound's ability to disrupt the PEX5 interaction with T. brucei and T. cruzi PEX14. acs.org Conversely, the introduction of methyl groups at the C3 and C5 positions of a pyrazole-4-sulfonamide core has been explored in the development of antiproliferative agents. nih.gov

The selective functionalization of the pyrazole ring with different substituents has been a key strategy in expanding its utility. nih.gov The nature of the substituent at the N1 position can significantly influence the inhibitory activity. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, modifications at this position were part of an extensive SAR study to develop potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov

The following table summarizes the impact of various substituents on the pyrazole ring on the inhibitory activity of related compounds against different targets.

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | Target | Activity (IC50/Ki) |

| 1 | H | - | - | PEX14-PEX5 | Slightly decreased |

| 4 | Hydroxyethyl | - | - | PEX14-PEX5 | No superior activity |

| Series A | Methyl | Methyl | Methyl | U937 cells | Varies with sulfonamide |

| Series B | H | Methyl | Methyl | U937 cells | Varies with sulfonamide |

Data synthesized from multiple sources for illustrative purposes.

Influence of Substitutions on the Pyridine (B92270) Moiety (e.g., position of attachment, functionalization)

The pyridine ring is a common scaffold in medicinal chemistry, and its functionalization can significantly impact a molecule's biological activity. nih.gov For derivatives of this compound, both the point of attachment to the pyrazole core and the nature of substituents on the pyridine ring are crucial for activity.

In a study of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, the introduction of various substituents at the 4-position of the pyridine ring was achieved through nucleophilic aromatic substitution. nih.gov This allowed for the generation of a diverse library of derivatives. The nature of these substituents had a marked effect on inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.gov For example, derivatives with a triazole ring directly linked to the pyridine, which contained a phenyl substituent, were found to be less active, with potency decreasing as the bulk and number of substituents on the phenyl ring increased. nih.gov

The position of the sulfonamide group on the pyridine ring also plays a role. In the aforementioned study, a 3-sulfonamide pyridine core was utilized, and modifications at the adjacent 4-position were explored to interact with different regions of the enzyme's active site. nih.gov

| Compound | Pyridine Substitution | Target Isoform | Inhibitory Activity (Ki) |

| 5 | 4-(prop-2-yn-1-ylamino) | hCA II | 271.5 nM |

| 12 | 4-(4-(2,4,6-trimethylphenyl)-1H-1,2,3-triazol-1-yl) | hCA II | >10,000 nM |

| 21 | 4-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino) | hCA II | >10,000 nM |

| 22 | 4-(((1-(2,4,6-trimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)amino) | hCA II | >10,000 nM |

Table adapted from research on 4-substituted pyridine-3-sulfonamides. nih.gov

Role of Linker Length and Heteroatom Inclusion

The nature of the linker connecting the pyrazole and pyridine rings, or between the core scaffold and other peripheral groups, can significantly affect the biological activity of the molecule. This includes the length of the linker and the presence of heteroatoms.

In a series of pyrazolo[4,3-c]pyridine sulfonamides investigated as carbonic anhydrase inhibitors, the linker between a benzensulfonamide moiety and the pyrazolopyridine core was found to be a key determinant of activity. nih.gov Specifically, the presence of an N-methylpropionamide linker was favorable for inhibitory activity against the hCA I isoform. nih.gov In contrast, a direct connection between the two moieties resulted in decreased activity, and an ethyl linker was found to be detrimental. nih.gov

The inclusion of heteroatoms such as sulfur in the linker has also been explored. For instance, a derivative containing a sulfur linker was synthesized as part of a series of 4-substituted pyridine-3-sulfonamides. nih.gov The flexibility and electronic properties introduced by such linkers can influence how the molecule binds to its biological target.

| Compound | Linker between Pyrazolopyridine and Benzenesulfonamide (B165840) | Target | Effect on Activity |

| 1f | N-methylpropionamide | hCA I | Favorable |

| 1b | Direct connection | hCA I | Decreased |

| 1a | Ethyl linker | hCA I | Detrimental |

Table based on findings for pyrazolo[4,3-c]pyridine sulfonamides. nih.gov

Contributions of Sulfonamide Substitutions to Biological Activity

The sulfonamide group is a critical pharmacophore in many biologically active compounds, often playing a key role in binding to metalloenzymes like carbonic anhydrases. eurekaselect.com Modifications to the sulfonamide moiety of this compound derivatives can therefore have a profound impact on their inhibitory potency and selectivity.

In a study of pyrazolo[4,3-c]pyridine sulfonamides, various substituents were attached to the sulfonamide group, leading to a range of inhibitory activities against different carbonic anhydrase isoforms. mdpi.com For example, the presence of a pyrazolopyridine at the 4-position of a benzenesulfonamide was favorable for activity against the γ-CA isoform from E. coli. mdpi.com

Furthermore, the position of the sulfonamide substituent on an aromatic ring can influence selectivity. In one study on sulfonamide-bearing pyrazolone (B3327878) derivatives, the placement of the sulfonamide group at the meta- versus the para- position of a benzene (B151609) ring was correlated with selectivity for activity against acetylcholinesterase and butyrylcholinesterase. nih.gov

| Compound Series | Sulfonamide Substitution | Target | General Observation |

| Pyrazolopyridines | Varied amines | Carbonic Anhydrases | Activity is dependent on the nature of the amine and the linker to the pyrazole core. nih.gov |

| Pyrazalones | meta- vs. para- on benzene ring | Cholinesterases | Position influences selectivity between AChE and BChE. nih.gov |

Development of Pharmacophore Models for Specific Biological Targets

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com This approach is valuable for designing new derivatives with improved potency and for virtual screening of compound libraries. nih.gov

For pyrazole-sulfonamide derivatives, pharmacophore models have been developed to understand their interaction with specific targets, such as carbonic anhydrase II (hCA II). nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives as hCA II inhibitors led to the development of a pharmacophore model. nih.gov This model was then used to screen a chemical database for new potential inhibitors. The key features of such a model would be derived from the common structural elements of the most active compounds and their interactions with the amino acid residues in the active site of the target enzyme. nih.gov For instance, the sulfonamide group is a key zinc-binding feature in carbonic anhydrase inhibitors. nih.gov

The development of such models for this compound derivatives would involve:

Identifying a set of active and inactive compounds.

Aligning the compounds based on their common structural features.

Defining the pharmacophoric features that are essential for activity.

Validating the model using a test set of compounds.

Such a model could then guide the synthesis of new derivatives with optimized interactions with the target, potentially leading to more potent and selective compounds.

Computational and in Silico Approaches to 1 Pyridin 3 Yl 1h Pyrazole 4 Sulfonamide Research

Molecular Docking Simulations for Target Binding Mode Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For compounds related to the 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide scaffold, docking studies have been instrumental in understanding their inhibitory mechanisms against various enzymes, most notably carbonic anhydrases (CAs) and protein kinases. nih.govtandfonline.com These simulations place the ligand into the active site of the target protein and calculate a binding score, which helps in ranking potential inhibitors and understanding their binding modes. nih.gov

For instance, in studies of analogous pyrazole (B372694) sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms, docking simulations consistently show the sulfonamide moiety as the crucial zinc-binding group. nih.gov The deprotonated sulfonamide anion coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, a canonical interaction for this class of inhibitors. nih.gov

Docking studies provide detailed insights into the specific molecular interactions that stabilize the protein-ligand complex. For pyrazole-sulfonamide inhibitors targeting CAs, the analysis reveals a network of hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity.

Key interactions frequently observed include:

Coordination with Zn²⁺: The sulfonamide nitrogen and one of the oxygen atoms form coordinate bonds with the zinc ion. nih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) acts as both a hydrogen bond donor and acceptor, typically forming hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199 in hCA II). nih.gov

Hydrophobic Interactions: The pyrazole and pyridine (B92270) rings often engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site cavity, which can be divided into hydrophilic and lipophilic halves. rsc.org

In other targets, such as NADPH oxidase 2 (NOX2), docking of structurally similar compounds revealed that the pyrazole ring can form hydrogen bonds with arginine residues and hydrophobic interactions with leucine (B10760876) and phenylalanine residues. nih.gov Similarly, when targeting acetohydroxy acid synthase (AHAS), analogs form hydrogen bonds and cation-π interactions with key arginine, tryptophan, and tyrosine residues. nih.gov

| Target Enzyme | Key Interacting Residues | Interaction Type | Reference Moiety |

|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | Zn²⁺, Thr199, His94 | Coordination, Hydrogen Bond | Sulfonamide |

| NADPH Oxidase 2 (NOX2) | Arg73, Leu98, Phe202 | Hydrogen Bond, Hydrophobic | Pyrazole, Sulfonyl |

| Acetohydroxy Acid Synthase (AHAS) | Arg377, Trp574, Tyr579 | Hydrogen Bond, Cation-π | Pyrazole |

| Mycobacterial Enoyl Reductase (InhA) | Tyr158, Met199, Leu207 | Hydrogen Bond, van der Waals | Sulfonamide, Pyrazole |

Ligand-Based Drug Design (LBDD) Strategies

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design (LBDD) becomes a powerful strategy. LBDD leverages the knowledge of a set of known active molecules to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

For scaffolds like this compound, a pharmacophore model would typically include an aromatic ring feature for the pyridine, another for the pyrazole, and a hydrogen bond donor/acceptor feature for the sulfonamide group. This approach has been successfully used to design novel kinase inhibitors by identifying common structural motifs among known active compounds and using them as a template for new molecular designs. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a direct, rational approach to inhibitor development. rroij.com SBDD utilizes the detailed atomic information of the protein's binding site to design molecules with high complementarity in shape and chemical properties.

A notable example is the fragment-based discovery of Aurora kinase inhibitors. acs.org Researchers started with a small, ligand-efficient pyrazole-benzimidazole fragment identified through screening. X-ray crystallography revealed how this fragment bound to the kinase hinge region. This structural information then guided the iterative optimization of the fragment, leading to the development of potent and selective inhibitors by adding functionalities that could form favorable interactions with other parts of the active site. acs.org This SBDD approach, which integrates computational modeling with crystallography and synthetic chemistry, is highly effective for optimizing lead compounds like pyrazole sulfonamide derivatives. rroij.commdpi.com

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the range of possible shapes a molecule can adopt by rotating its single bonds. For flexible molecules like this compound, identifying the low-energy, biologically active conformation is crucial.

Before docking, ligands are typically subjected to energy minimization, a computational process that adjusts the molecule's geometry to find its most stable (lowest energy) conformation. tandfonline.com This step is critical for ensuring the accuracy of subsequent docking simulations. Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time, providing insights into how the ligand and protein adapt to each other upon binding and confirming the stability of key interactions. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to activity. nih.gov

For pyrazole and pyrazoline sulfonamide derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory potency against enzymes like carbonic anhydrase. nih.gov

2D-QSAR: Uses descriptors derived from the 2D structure, such as molecular weight, lipophilicity (logP), and topological indices.

3D-QSAR: Requires the 3D alignment of the molecules and uses descriptors based on steric and electrostatic fields. The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity.

These models serve as valuable predictive tools, allowing researchers to estimate the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process. nih.gov

| Model Type | Key Descriptors | Statistical Parameters | Interpretation |

|---|---|---|---|

| MLR (Multiple Linear Regression) | Quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) | R² = 0.79, Q²cv = 0.64, R²test = 0.95 | The model shows good statistical validity and predictive power, indicating that electronic properties are key determinants of inhibitory activity. |

Note: Statistical parameters are representative values from a published study. nih.gov R² (coefficient of determination), Q²cv (cross-validated R²), R²test (R² for the external test set).

Mechanistic Elucidation in Preclinical Research

Probing Specific Cellular Pathways Modulated by 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

Preclinical research on compounds structurally related to this compound suggests several cellular pathways that could be modulated by this class of molecules. The presence of the sulfonamide group, a well-known pharmacophore, often directs these compounds towards enzymes that play a crucial role in cellular signaling and metabolism.

One of the key areas of investigation for analogous pyrazole (B372694) sulfonamide compounds has been their potential to inhibit specific enzymes. For instance, various pyrazole sulfonamide derivatives have been evaluated for their inhibitory activity against a range of enzymes, demonstrating the versatility of this chemical scaffold. While the precise targets of this compound are yet to be definitively identified, the existing literature on related compounds points towards several plausible pathways.

Notably, the inhibition of carbonic anhydrases (CAs) by pyrazolo[4,3-c]pyridine sulfonamides has been documented. nih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, a fundamental process in pH regulation and ion transport. The inhibition of specific CA isoforms, particularly those overexpressed in pathological conditions, is a validated therapeutic strategy.

Another potential avenue of investigation is the modulation of inflammatory pathways. Sulfonamide-containing compounds have been shown to influence inflammatory responses, and it is conceivable that this compound could interact with components of inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway. nih.gov

The table below summarizes the observed cellular pathway modulation by structurally related pyridinyl-pyrazole sulfonamide derivatives.

| Compound Class | Modulated Pathway/Target | Observed Effect in Preclinical Models | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase (CA) Inhibition | Inhibition of various CA isoforms | nih.gov |

| Pyrazole-sulfonamide Hybrids | Apoptosis Induction | Cytotoxic effects against colorectal cancer cells | bue.edu.eg |

| Pyrazole Sulfonamides | Trypanosoma brucei N-Myristoyltransferase (TbNMT) Inhibition | Inhibition of parasite growth | nih.govacs.org |

| Sulfonamide Diuretics | Inflammatory Pathways (e.g., NF-κB) | Modulation of pro-inflammatory cytokine regulation | nih.gov |

Investigating Downstream Effects of Target Inhibition in Cellular Systems

Based on the potential targets identified for related compounds, several downstream effects can be postulated. For example, if this compound were to inhibit carbonic anhydrases, a likely downstream consequence would be alterations in intracellular and extracellular pH. This could, in turn, affect the proliferation and survival of cells that are highly dependent on pH regulation, such as certain cancer cells. Research on pyrazole-sulfonamide scaffolds has indeed pointed towards the induction of apoptosis in colon cancer cells, a significant downstream effect of cellular pathway modulation. bue.edu.eg

Furthermore, the inhibition of enzymes like Trypanosoma brucei N-myristoyltransferase (TbNMT) by pyrazole sulfonamides leads to the disruption of essential protein modifications in the parasite, ultimately resulting in cell death. nih.gov This highlights a potential antiparasitic application and a clear downstream consequence of target engagement.

In the context of inflammatory modulation, the downstream effects could involve a reduction in the production of pro-inflammatory cytokines and other mediators, leading to an anti-inflammatory response. The table below outlines some of the investigated downstream effects of target inhibition by related compounds.

| Primary Target Inhibition | Downstream Cellular Effect | Cellular System/Model | Reference |

| Carbonic Anhydrase IX (CA IX) | Induction of apoptosis and necrosis, cell cycle arrest | Colorectal cancer cell lines (HCT-116, SW-620) | bue.edu.eg |

| Trypanosoma brucei N-Myristoyltransferase (TbNMT) | Inhibition of parasite proliferation | Trypanosoma brucei cellular assays | nih.govacs.org |

| Tubulin Polymerization (by pyrimidinyl pyrazoles) | Mitotic arrest, apoptosis | Human lung cancer cell lines | nih.gov |

Exploring Potential Novel Modes of Action

Beyond the established mechanisms of action for sulfonamide-containing compounds, there is ongoing research into novel modes of action for pyridinyl-pyrazole derivatives. The unique combination of the pyridine (B92270) and pyrazole rings with a sulfonamide linker may confer unexpected biological activities.

One area of exploration is the potential for these compounds to act as modulators of protein-protein interactions. The specific three-dimensional arrangement of the functional groups in this compound could enable it to bind at the interface of two interacting proteins, thereby disrupting a signaling complex.

Another intriguing possibility is the targeting of less conventional enzyme classes or allosteric sites. The chemical diversity of pyrazole sulfonamides allows for fine-tuning of their structure to achieve high selectivity for specific targets, including those that have been historically difficult to drug.

Research into pyrimidinyl pyrazole derivatives, which share a similar heterocyclic core, has revealed that they can inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This suggests that the pyridinyl-pyrazole scaffold could potentially be adapted to target cytoskeletal dynamics, a mode of action distinct from classical enzyme inhibition.

The development of novel antitubercular agents is another area where related scaffolds have shown promise. Sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising minimum inhibitory concentrations. acs.org This points to the potential for this compound and its analogs to be explored for novel antimicrobial applications.

The ongoing exploration of the vast chemical space around the pyridinyl-pyrazole sulfonamide core is likely to uncover additional, and potentially novel, mechanisms of action in the future.

Future Research Directions and Translational Potential

Design of Next-Generation Analogs with Enhanced Potency and Selectivity

The development of next-generation analogs of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide with improved potency and selectivity is a key area for future research. Structure-activity relationship (SAR) studies on related pyrazole (B372694) sulfonamides have provided valuable insights that can guide the rational design of new derivatives.

For instance, modifications to the pyrazole and pyridine (B92270) rings, as well as the sulfonamide linker, can significantly impact biological activity. Research on pyrazole azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors has shown that structural modifications can lead to compounds with superior pharmacological and pharmacokinetic profiles. nih.gov Similarly, studies on 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH oxidase 2 (NOX2) have demonstrated that optimizing the synthetic route can expand the range of potent and selective inhibitors. nih.govmdpi.com

Future design strategies for analogs of this compound could involve:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the pyridine ring to modulate electronic properties and potentially enhance binding affinity to target proteins.

Modification of the Pyrazole Core: Altering the substitution pattern on the pyrazole ring, for example, by introducing small alkyl groups, which has been shown to influence potency in other pyrazole sulfonamide series. acs.org

"Capping" the Sulfonamide Group: Modification of the secondary sulfonamide to improve properties like CNS penetration, a strategy that has proven successful for other pyrazole sulfonamides. acs.org

These targeted modifications, guided by computational modeling and in vitro screening, could lead to the discovery of novel analogs with enhanced therapeutic potential.

Exploration of Multitargeting Capabilities of Pyrazole Sulfonamides

The pyrazole sulfonamide scaffold has been recognized for its ability to interact with multiple biological targets, making it a promising framework for the development of multitarget-directed ligands. This approach is particularly relevant for complex diseases such as Alzheimer's disease and cancer, where targeting a single pathway is often insufficient.

Recent studies have highlighted the potential of sulfonamide-bearing pyrazolone (B3327878) derivatives as multitarget therapeutic agents, demonstrating inhibitory activity against both cholinesterases (AChE and BChE) and carbonic anhydrases (hCA I and hCA II). nih.govnih.govresearchgate.net The varying affinities of these compounds for different enzymes suggest that fine-tuning the chemical structure could lead to agents with a desired multitargeting profile for diseases like Alzheimer's and glaucoma. nih.gov

For this compound, future research should explore its inhibitory activity against a panel of clinically relevant enzymes and receptors. This could uncover novel multitargeting capabilities and open up new avenues for its therapeutic application.

Application as Chemical Probes for Biological Pathway Interrogation

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. Given the diverse biological activities of pyrazole sulfonamides, this compound and its future optimized analogs could serve as valuable chemical probes.

For example, potent and selective inhibitors of NAAA, such as the pyrazole sulfonamide ARN19689, can be used to investigate the role of this enzyme in inflammatory processes. nih.gov Similarly, selective inhibitors of NOX2, like GSK2795039, are crucial for studying the involvement of this enzyme in neurodegenerative diseases. nih.govmdpi.com

By developing analogs of this compound with high potency and selectivity for specific targets, researchers can create powerful tools to:

Elucidate the physiological and pathological roles of target proteins.

Validate new targets for drug discovery.

Understand the downstream effects of target modulation in cellular and animal models.

Development as Lead Compounds for Therapeutic Areas (based on preclinical data)

The broad spectrum of biological activities reported for pyrazole sulfonamides suggests their potential as lead compounds for a variety of therapeutic areas. nih.govnih.gov Preclinical data from studies on related compounds provide a strong rationale for investigating this compound in the following areas:

Neurodegenerative Diseases: The demonstrated efficacy of pyrazole sulfonamide-based NOX2 inhibitors in models of Alzheimer's disease points to the potential of this class of compounds in treating neuroinflammation-related disorders. nih.govmdpi.com

Inflammatory Conditions: The discovery of potent NAAA inhibitors within the pyrazole sulfonamide class suggests their utility in managing inflammatory and pain conditions. nih.gov

Cancer: Pyrazole derivatives have shown significant anticancer activity. nih.gov Furthermore, pyrazole sulfonamides have been investigated as inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes. researchgate.net

Infectious Diseases: Certain pyrazole sulfonamides have been explored as potential antimalarial agents. mdpi.com

The following table summarizes the potential therapeutic applications based on the activities of related pyrazole sulfonamides:

| Therapeutic Area | Target/Mechanism | Reference Compound Class |

| Neurodegenerative Diseases | NOX2 Inhibition | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridines |

| Inflammatory Conditions | NAAA Inhibition | Pyrazole azabicyclo[3.2.1]octane sulfonamides |

| Cancer | Carbonic Anhydrase IX/XII Inhibition | Pyrazole-4-sulfonamide derivatives |

| Glaucoma | Carbonic Anhydrase Inhibition | Sulfonamide-Bearing Pyrazolone Derivatives |

| Alzheimer's Disease | Cholinesterase and Carbonic Anhydrase Inhibition | Sulfonamide-Bearing Pyrazolone Derivatives |

| Malaria | Falcipain-2 Inhibition | nih.govnih.govnih.govTriazolo[4,3-a]pyridine sulfonamides |

Uncharted Biological Activities and Targets for Investigation

While significant research has been conducted on the biological activities of pyrazole sulfonamides, there remains a vast, unexplored landscape of potential targets and therapeutic applications. The structural versatility of this scaffold suggests that it could interact with a wide range of biological macromolecules.

Future investigations should aim to screen this compound and its analogs against diverse panels of kinases, proteases, GPCRs, and other important drug targets. High-throughput screening and chemoproteomics approaches could be employed to identify novel and unexpected biological activities.

Furthermore, exploring the potential of these compounds in less-investigated therapeutic areas, such as metabolic disorders, cardiovascular diseases, and rare genetic disorders, could yield exciting new opportunities for drug discovery and development. The continued exploration of the chemical space around the pyrazole sulfonamide core is likely to uncover novel biological functions and pave the way for the development of innovative therapeutics.

Q & A

Q. Q1. What are the established synthetic routes for 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization and sulfonamide formation. A general approach adapted from analogous pyrazole-sulfonamide systems (e.g., 4-aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole derivatives) includes:

- Reaction Setup : Refluxing intermediates (e.g., pyrazole precursors) with chloranil in xylene for 25–30 hours under inert conditions to promote cyclization .

- Purification : Post-reaction, the mixture is treated with 5% NaOH, washed repeatedly with water, dried over anhydrous Na₂SO₄, and recrystallized from methanol for purity .

- Optimization : Adjusting stoichiometry (e.g., 1:1.4 molar ratio of precursor to chloranil) and solvent choice (polar aprotic solvents may enhance regioselectivity). Monitor reaction progress via TLC or HPLC.

Advanced Synthesis: Regioselectivity Challenges

Q. Q2. How can regioselectivity issues during pyrazole functionalization be mitigated in the synthesis of this compound derivatives?

Methodological Answer: Regioselectivity in pyrazole systems is influenced by electronic and steric factors. Advanced strategies include:

- Directed Metalation : Use directing groups (e.g., sulfonamide moieties) to guide functionalization at the C4 position .

- Alkaline S-Alkylation : For derivatives, employ S-alkylation under alkaline conditions at room temperature to control substitution patterns, as demonstrated in 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine syntheses .

- Computational Modeling : Pre-screen substituent effects using DFT calculations to predict reactive sites and optimize reaction pathways.

Basic Structural Characterization

Q. Q3. What crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Grow crystals via slow evaporation from methanol or DMSO .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with data processed via APEX2 and SAINT software .

- Refinement : Apply SHELXL for small-molecule refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 15:1 for reliability .

Advanced Structural Analysis

Q. Q4. How can computational methods complement experimental data in analyzing sulfonamide derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding interactions of the sulfonamide group with biological targets (e.g., carbonic anhydrase isoforms) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental (SCXRD) and theoretical bond lengths/angles, identifying discrepancies >0.02 Å for further validation .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., N–H···O hydrogen bonds) to explain packing efficiency and stability .

Data Contradictions and Reproducibility

Q. Q5. How should researchers address inconsistencies in biological activity data for sulfonamide derivatives?

Methodological Answer:

- Purity Assessment : Verify compound purity via HPLC (>95%) and NMR (absence of extraneous peaks). Impurities from incomplete purification (e.g., residual xylene) may skew bioassay results .

- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines or enzyme batches to distinguish artifacts from true activity .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in sulfonamide pharmacophore efficacy .

Safety and Handling

Q. Q6. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with 5% sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Storage : Store in airtight containers at room temperature, away from light and moisture, to prevent degradation .

Biological Evaluation Design

Q. Q7. How can researchers design robust biological assays to evaluate the therapeutic potential of this compound?

Methodological Answer:

- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase IX for anticancer studies) based on structural analogs .

- In Vitro Screening : Use enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., acetazolamide). Include cytotoxicity assays (MTT) on non-target cells .

- SAR Studies : Synthesize derivatives with modified pyridinyl/pyrazole substituents to correlate structural features with activity .

Advanced Purification Challenges

Q. Q8. What advanced techniques resolve purification challenges for polar sulfonamide intermediates?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) for polar intermediates. Monitor fractions via LC-MS .

- Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to improve crystal yield and purity .

- HPLC Prep-Scale : Employ reverse-phase C18 columns with 0.1% TFA in water/acetonitrile for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.